molecular formula C17H16N2O B6635346 3-(3,4-Dimethylphenyl)-2-methylquinazolin-4-one

3-(3,4-Dimethylphenyl)-2-methylquinazolin-4-one

Cat. No. B6635346
M. Wt: 264.32 g/mol
InChI Key: OMUYILVXHYTESY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3,4-Dimethylphenyl)-2-methylquinazolin-4-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. The compound has been extensively studied for its pharmacological properties and has shown promising results in various scientific research studies.

Mechanism of Action

The mechanism of action of 3-(3,4-Dimethylphenyl)-2-methylquinazolin-4-one involves the inhibition of specific enzymes and proteins that are involved in various biochemical pathways. The compound has been observed to inhibit the activity of specific enzymes, such as tyrosine kinases, which play a crucial role in the development and progression of cancer.
Biochemical and Physiological Effects:
3-(3,4-Dimethylphenyl)-2-methylquinazolin-4-one has been observed to have various biochemical and physiological effects. The compound has shown anti-cancer activity by inhibiting the growth and proliferation of cancer cells. It has also shown anti-inflammatory activity by reducing the production of inflammatory cytokines. Additionally, the compound has shown anti-microbial activity by inhibiting the growth of specific microorganisms.

Advantages and Limitations for Lab Experiments

The advantages of using 3-(3,4-Dimethylphenyl)-2-methylquinazolin-4-one in lab experiments include its high potency and specificity towards specific targets. The compound is relatively easy to synthesize and can be obtained in high yield and purity. However, the limitations of using the compound in lab experiments include its potential toxicity and the need for further studies to determine its safety and efficacy in vivo.

Future Directions

There are several potential future directions for the use of 3-(3,4-Dimethylphenyl)-2-methylquinazolin-4-one in scientific research. One potential direction is the development of novel anti-cancer drugs based on the compound's mechanism of action. Another potential direction is the use of the compound as a lead compound for the development of new anti-inflammatory and anti-microbial drugs. Additionally, further studies are needed to determine the safety and efficacy of the compound in vivo and to identify potential drug-drug interactions.
In conclusion, 3-(3,4-Dimethylphenyl)-2-methylquinazolin-4-one is a chemical compound that has shown promising results in various scientific research studies. The compound has potential applications in the field of medicinal chemistry and can be used as a lead compound for the development of novel drugs. However, further studies are needed to determine its safety and efficacy in vivo and to identify potential drug-drug interactions.

Synthesis Methods

The synthesis of 3-(3,4-Dimethylphenyl)-2-methylquinazolin-4-one involves the reaction of 3,4-dimethylaniline with 2-methyl-4H-3,1-benzoxazin-4-one in the presence of a suitable catalyst. The reaction is carried out under specific conditions to obtain the desired product in high yield and purity.

Scientific Research Applications

3-(3,4-Dimethylphenyl)-2-methylquinazolin-4-one has been extensively studied for its potential applications in the field of medicinal chemistry. The compound has shown promising results in various scientific research studies, including anti-cancer, anti-inflammatory, and anti-microbial activities.

properties

IUPAC Name

3-(3,4-dimethylphenyl)-2-methylquinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O/c1-11-8-9-14(10-12(11)2)19-13(3)18-16-7-5-4-6-15(16)17(19)20/h4-10H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMUYILVXHYTESY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=NC3=CC=CC=C3C2=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3,4-Dimethylphenyl)-2-methylquinazolin-4-one

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